REACTION_SMILES
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[Br:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[CH3:23][C:24]#[N:25].[NH2:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][c:8]([Cl:12])[c:9]([Cl:11])[cH:10]2.[Na+:14].[OH-:13]>>[NH2:1][c:2]1[n:3]([CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:4]2[c:5]([n:6]1)[cH:7][c:8]([Cl:12])[c:9]([Cl:11])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2cc(Cl)c(Cl)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Nc1nc2cc(Cl)c(Cl)cc2n1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |